molecular formula C20H23N5O2 B2878216 N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894992-93-9

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2878216
CAS No.: 894992-93-9
M. Wt: 365.437
InChI Key: NGVYYXDQEIYLIS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific structural features, such as the cyclopentyl and dimethylphenyl groups, which confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopentyl group attached to an acetamide moiety and a pyrazolo-pyrimidine core. Its molecular formula is C21H23N3O2C_{21}H_{23}N_3O_2 with a molecular weight of approximately 365.43 g/mol. The specific arrangement of functional groups within the molecule suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H23N3O2
Molecular Weight365.43 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases implicated in cancer progression. Research indicates that this compound may inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. By disrupting Plk1 activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These results indicate a promising profile for further development as an anticancer agent.

Case Studies

A notable study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The results highlighted this compound as a lead candidate due to its significant inhibition of tumor growth in three-dimensional models .

Toxicity and Safety Profile

While the compound shows promising anticancer activity, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal cytotoxic effects on normal human cells compared to cancerous cells. Further studies are needed to fully characterize its safety profile and therapeutic index.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-6-5-9-17(14(13)2)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-7-3-4-8-15/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYYXDQEIYLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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